3-[(2,5-Difluorophenyl)sulfanyl]propanoic acid
Description
Properties
IUPAC Name |
3-(2,5-difluorophenyl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2S/c10-6-1-2-7(11)8(5-6)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEOSBTWVGBVIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)SCCC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Difluorophenyl)sulfanyl]propanoic acid typically involves the reaction of 2,5-difluorothiophenol with a suitable propanoic acid derivative. One common method is the nucleophilic substitution reaction where 2,5-difluorothiophenol reacts with 3-bromopropanoic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of 3-[(2,5-Difluorophenyl)sulfanyl]propanoic acid may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-Difluorophenyl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 3-[(2,5-Difluorophenyl)sulfanyl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2,5-Difluorophenyl)sulfanyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2,5-Difluorophenyl)sulfanyl]propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl group can enhance its binding affinity and specificity towards certain targets, leading to desired biological effects. The sulfanyl group may also play a role in redox reactions, contributing to its overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-[(3-Chloro-4-fluorophenyl)sulfonyl]propanoic Acid
- Molecular Formula : C₉H₈ClFO₄S
- Molecular Weight : 266.67 g/mol
- Key Features :
- Contains a sulfonyl (-SO₂-) group instead of sulfanyl (-S-), increasing oxidation state and polarity.
- Substituted with 3-chloro-4-fluorophenyl , altering electronic and steric effects compared to 2,5-difluorophenyl.
- Higher molecular weight (266.67 vs. ~230.22 g/mol for the target compound) due to the sulfonyl group and chlorine atom.
3-(2-Methoxyphenyl)propanoic Acid
- Molecular Formula : C₁₀H₁₂O₃
- Molecular Weight : 180.20 g/mol
- Key Features :
- Implications : Methoxy groups may reduce acidity of the carboxylic acid compared to electron-withdrawing fluorine substituents.
(4S)-2-(2,5-Difluorophenyl)-1,3-thiazolidine-4-carboxylic Acid
- Molecular Formula: C₁₁H₁₁F₂NO₂S
- Molecular Weight : 217.29 g/mol (reported as 217.29; purity 95%)
- Key Features :
- Shares the 2,5-difluorophenyl moiety but incorporates a thiazolidine ring (a saturated five-membered ring with nitrogen and sulfur).
- The carboxylic acid is part of a constrained cyclic structure, affecting conformational flexibility.
Comparative Data Table
Key Research Findings and Implications
Electronic Effects : Fluorine substituents (electron-withdrawing) increase the acidity of the carboxylic acid group compared to methoxy-substituted analogs, enhancing solubility in polar solvents .
Sulfur Oxidation State : Sulfonyl derivatives exhibit higher polarity and hydrogen-bonding capacity than sulfanyl analogs, impacting pharmacokinetic properties like absorption and distribution .
Q & A
Basic: What are the optimized synthetic routes for 3-[(2,5-Difluorophenyl)sulfanyl]propanoic acid, and how can stereochemical integrity be ensured?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with functionalization of the 2,5-difluorophenyl group. A common approach includes:
- Thiol-Epoxide Ring-Opening: Reacting 2,5-difluorophenylthiol with an epoxide derivative (e.g., glycidyl esters) under basic conditions to introduce the sulfanyl group .
- Protection-Deprotection Strategies: Use tert-butyl or benzyl groups to protect reactive sites (e.g., carboxylic acid) during intermediate steps, followed by acidic or catalytic hydrogenation for deprotection .
- Stereochemical Control: Employ chiral catalysts (e.g., Sharpless epoxidation) or enantioselective enzymatic reactions to ensure desired stereochemistry. Monitor intermediates via chiral HPLC .
Basic: What analytical techniques are critical for characterizing 3-[(2,5-Difluorophenyl)sulfanyl]propanoic acid?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): NMR to resolve fluorine substituents and NMR for proton environments (e.g., sulfanyl and carboxylic acid protons) .
- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns using electrospray ionization (ESI-MS) .
- X-ray Crystallography: Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Work in a fume hood to avoid inhalation of vapors or dust .
- Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .
Advanced: How can researchers resolve contradictions in reported physicochemical data (e.g., melting points)?
Methodological Answer:
- Purity Assessment: Use differential scanning calorimetry (DSC) to determine melting point ranges, correlating with HPLC purity (>98%) .
- Solvent Effects: Test recrystallization in polar (e.g., ethanol/water) vs. non-polar solvents (e.g., hexane) to identify polymorphic forms .
- Inter-laboratory Validation: Compare data with independent studies using standardized protocols (e.g., USP guidelines for thermal analysis) .
Advanced: What computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2) based on sulfanyl and fluorophenyl motifs .
- QSAR Modeling: Train models on fluorinated propanoic acid derivatives to correlate substituent positions with IC values .
- Molecular Dynamics (MD): Simulate binding stability in aqueous environments using GROMACS, focusing on hydrogen-bonding networks .
Advanced: How can in vitro biological activity assays be designed for this compound?
Methodological Answer:
- Antimicrobial Testing: Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using ciprofloxacin as a control .
- Enzyme Inhibition: Measure IC against COX-2 via fluorometric assays, comparing inhibition kinetics with ibuprofen .
- Cytotoxicity Screening: Use MTT assays on HEK-293 and HepG2 cell lines to assess selectivity indices .
Advanced: What mechanistic studies elucidate its reactivity in nucleophilic substitutions?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- DFT Calculations: Model transition states (e.g., sulfanyl group displacement) at the B3LYP/6-31G(d) level using Gaussian .
- Trapping Intermediates: Use low-temperature NMR (-40°C) to detect thiolate intermediates during SN reactions .
Advanced: How does pH affect the stability of 3-[(2,5-Difluorophenyl)sulfanyl]propanoic acid in aqueous solutions?
Methodological Answer:
- pH-Dependent Degradation: Conduct accelerated stability studies (40°C/75% RH) across pH 2–9. Monitor via HPLC for hydrolysis products (e.g., disulfides or carboxylic acid derivatives) .
- Buffer Selection: Use phosphate buffers (pH 7.4) for physiological conditions vs. citrate buffers (pH 3) for gastric stability testing .
- Chelation Effects: Add EDTA to assess metal-ion catalyzed degradation (e.g., Fe or Cu) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
